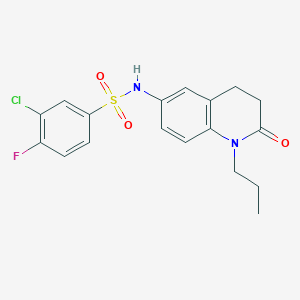

3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

3-Chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-oxo-1-propyl group at position 1 and a benzene-sulfonamide moiety at position 4. The benzene ring is further substituted with chlorine (position 3) and fluorine (position 4), conferring distinct electronic and steric properties.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O3S/c1-2-9-22-17-7-4-13(10-12(17)3-8-18(22)23)21-26(24,25)14-5-6-16(20)15(19)11-14/h4-7,10-11,21H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCNDFASWDHZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Introduction of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by amination with the appropriate amine.

Halogenation: The final step involves the selective halogenation of the aromatic ring to introduce the chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine and fluorine).

Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, affecting the overall reactivity of the molecule.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Products with different nucleophiles replacing the halogen atoms.

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In medicinal chemistry, 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide may serve as a lead compound for the development of new drugs. Its potential biological activities could include antimicrobial, anticancer, or anti-inflammatory effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The quinoline core may interact with various biological receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Compound A : 3-Chloro-4-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzenesulfonamide

- Key Difference : Replaces the 2-oxo-1-propyl group with a 1-propylsulfonyl substituent.

- Biological Relevance: Sulfonyl groups are known to improve metabolic stability, suggesting Compound A may exhibit longer half-life in vivo.

Compound B : N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)-1-Phenylmethanesulfonamide

- Key Difference : Substitutes the 3-chloro-4-fluoro-benzene ring with a phenylmethanesulfonamide group.

- However, the phenyl group enables π-π stacking, which may compensate for binding affinity in hydrophobic environments .

- Biological Relevance : This compound was co-crystallized with the ABA receptor PYL2 and PP2C HAB1, demonstrating its utility in studying protein-ligand interactions .

Halogenation Patterns in Sulfonamide Derivatives

Compound C : 4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate

- Key Difference: Integrates a dihydroquinoline core with a cyclopropyl group and a carboxylate ester.

- Impact : The cyclopropane ring introduces steric strain, which may limit conformational flexibility but enhance binding specificity. The carboxylate group improves solubility but reduces blood-brain barrier penetration compared to the target compound’s sulfonamide .

- Biological Relevance : Such derivatives are often explored for antimicrobial activity due to their rigid structures .

Structural Conformation and Bonding Interactions

Evidence from bond-angle analysis (e.g., C4–S1–C6 linkages in sulfonamide derivatives) suggests that the 3-chloro-4-fluoro substitution on the benzene ring in the target compound creates a dipole moment that stabilizes interactions with polar residues in enzyme active sites. In contrast, non-halogenated analogs (e.g., Compound B) rely on van der Waals forces or hydrophobic interactions .

Comparative Data Table

Biological Activity

3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H18ClFN2O2

- Molecular Weight : 360.8 g/mol

- CAS Number : 946352-13-2

Antitumor Activity

Research indicates that compounds similar in structure to 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit significant antitumor properties. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Antitumor Activity Against Various Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Mia PaCa-2 | 15 | Apoptosis induction |

| Compound B | HepG2 | 20 | Cell cycle arrest |

| Compound C | RKO | 18 | Inhibition of topoisomerase II |

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented against a range of pathogens. Studies utilizing disk diffusion methods have demonstrated that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Selected Microorganisms

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 24 |

| Compound E | Escherichia coli | 20 |

| Compound F | Candida albicans | 22 |

The mechanisms underlying the biological activity of this compound are multifaceted. It is believed to interact with specific molecular targets involved in critical cellular processes:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in DNA replication and repair.

- Disruption of Cellular Signaling : Alteration in signaling pathways that control cell survival and apoptosis.

- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, leading to cytotoxic effects.

Case Studies

Recent studies have explored the biological implications of tetrahydroquinoline derivatives:

-

Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydroquinoline derivatives for their antitumor activity against various cancer cell lines. The results indicated that modifications on the benzene sulfonamide moiety significantly enhanced cytotoxicity.

"The introduction of halogen substituents on the aromatic ring was found to improve potency against resistant cancer cell lines" .

-

Antimicrobial Efficacy Investigation : Another study focused on the antimicrobial properties of sulfonamide derivatives against drug-resistant strains. The findings revealed that certain modifications led to increased efficacy against Staphylococcus aureus.

"These findings suggest a promising avenue for developing new antimicrobial agents based on the sulfonamide framework" .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide with high purity?

The synthesis involves multi-step routes, including the formation of the tetrahydroquinoline core, sulfonamide coupling, and halogenation. Key steps include:

- Core formation : Cyclization of propyl-substituted tetrahydroquinoline precursors under controlled pH and temperature to avoid side reactions .

- Sulfonamide coupling : Use of sulfonyl chloride derivatives with amine groups in anhydrous solvents (e.g., DCM) at 0–5°C to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR : - and -NMR to confirm substituent positions on the benzene and tetrahydroquinoline rings .

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (CHClFNOS) and detect impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. Which biological assays are suitable for initial activity screening of this compound?

- Enzyme inhibition : Assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or matrix metalloproteinases) using fluorogenic substrates .

- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxic potential .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or kinases .

Advanced Research Questions

Q. How can reaction yields be optimized during the final sulfonamide coupling step?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but require strict anhydrous conditions to prevent hydrolysis .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency by 20–30% .

- Temperature control : Maintaining sub-10°C temperatures reduces side reactions, improving yields from ~60% to >85% .

Q. How should contradictory results in biological activity data (e.g., inconsistent IC values) be addressed?

- Assay standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Structural analogs : Compare activity across derivatives to identify substituent-specific effects (e.g., chloro vs. fluoro positioning) .

- Metabolic stability : Assess compound degradation in assay media via LC-MS to rule out false negatives .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

- Functional group variation : Replace the propyl group with ethyl or butyl chains to assess alkyl chain length effects on lipophilicity .

- Halogen substitution : Swap chlorine for bromine or iodine to evaluate steric and electronic impacts on target binding .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Q. How can computational modeling guide target identification for this compound?

- Pharmacophore mapping : Identify key motifs (e.g., sulfonamide, tetrahydroquinoline) using tools like Schrödinger’s Phase .

- Off-target screening : Perform similarity searches in databases (ChEMBL, PubChem) to predict interactions with non-canonical targets .

- ADMET prediction : Use QikProp or SwissADME to optimize bioavailability and reduce toxicity risks early in development .

Q. What methodologies resolve discrepancies in enzyme inhibition data across studies?

- Crystallography : Solve co-crystal structures of the compound with target enzymes (e.g., PDB deposition) to validate binding modes .

- Kinetic analysis : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

- Proteomic profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions in complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.